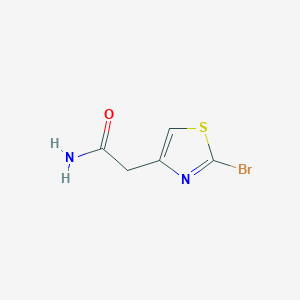

2-(2-Bromothiazol-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-5-8-3(2-10-5)1-4(7)9/h2H,1H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMRXVYIMICZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284816 | |

| Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500345-13-1 | |

| Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Chemical Transformation of 2 2 Bromothiazol 4 Yl Acetamide and Analogous Structures

Foundational Approaches for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a cornerstone of synthesizing 2-(2-Bromothiazol-4-yl)acetamide and its analogs. The Hantzsch thiazole synthesis and various condensation/cyclization reactions are the most prominent methods employed.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and versatile method for constructing the thiazole nucleus. nih.govnih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgchemhelpasap.comyoutube.com This reaction is known for its high yields and the ability to produce a wide array of substituted thiazoles. mdpi.com For instance, the reaction of an appropriate α-haloketone with thioacetamide (B46855) can yield a 2-methylthiazole (B1294427) derivative, which can be a precursor to the target acetamide (B32628).

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions and expanding its scope. mdpi.com These include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter time frames. nih.gov Additionally, one-pot, multi-component procedures have been developed, allowing for the synthesis of complex thiazole derivatives from simple starting materials in a single step. mdpi.comasianpubs.org Catalysts such as silica-supported tungstosilisic acid have been employed to facilitate the reaction under environmentally benign conditions. mdpi.com

The general mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com

Condensation and Cyclization Methodologies for Thiazole Core Assembly

Beyond the Hantzsch synthesis, other condensation and cyclization strategies are employed for assembling the thiazole core. researchgate.net One such method involves the reaction of α-aminonitriles with carbon disulfide, known as the Cook-Heilbron synthesis. wikipedia.org

Another significant approach is the cyclization of thioamides with various reagents. For example, the reaction of thioamides with α-halocarbonyl compounds is a common strategy. benthamdirect.com The reaction of thiourea (B124793) with α-halocarbonyl compounds is a well-established route to 2-aminothiazoles, which are versatile intermediates. nih.govnih.gov These 2-aminothiazoles can then be further modified to introduce the desired substituents.

Recent advancements have also explored the use of cascade protocols for the synthesis of thiazole derivatives. rsc.org These methods can involve a sequence of reactions, such as an SN2 substitution followed by an intramolecular Michael addition, to construct the thiazole skeleton. rsc.org The choice of solvent and base can significantly influence the outcome and efficiency of these cyclization reactions. rsc.org

Regioselective Introduction and Modification of Halogen Substituents on Thiazoles

The introduction of a bromine atom at the C2-position of the thiazole ring is a crucial step in the synthesis of 2-(2-Bromothiazol-4-yl)acetamide. This can be achieved through direct bromination or via halogen-metal exchange reactions.

Direct Bromination Techniques and Precursor Considerations

Direct bromination of the thiazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple halogenations or reactions at undesired positions. However, by carefully choosing the precursor and brominating agent, regioselective bromination can be achieved.

A common strategy involves the bromination of a 2-aminothiazole (B372263) precursor. lookchem.com The amino group activates the ring towards electrophilic substitution, and its subsequent removal provides the 2-bromothiazole (B21250). For example, 2-aminothiazole can be treated with bromine to yield 2-amino-5-bromothiazole. lookchem.com The amino group can then be removed through a Sandmeyer-type reaction. lookchem.com Another approach is the direct bromination of 2-aminothiazoles using N-bromosuccinimide (NBS). nih.govlookchem.com

Decarboxylative bromination is another effective method. researchgate.net Thiazole carboxylic acids can undergo bromination with the loss of carbon dioxide to yield the corresponding bromo-thiazole. researchgate.net This method has been shown to be efficient for the synthesis of 5-bromo-4-hydroxythiazoles. researchgate.net

Enzymatic bromination using vanadium-dependent haloperoxidases offers a green and selective alternative for the bromination of 2-aminothiazoles under mild, aqueous conditions. nih.gov

Strategic Halogen-Metal Exchange Reactions for Thiazole Functionalization

Halogen-metal exchange reactions are powerful tools for the regioselective functionalization of thiazoles. wikipedia.orgrsc.orgtcnj.edu This method typically involves the reaction of a brominated thiazole with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated thiazole intermediate. rsc.orgnih.govias.ac.in This intermediate can then be quenched with an electrophile to introduce a desired functional group.

This strategy is particularly useful for introducing substituents at specific positions that are not easily accessible through direct substitution reactions. For example, treating 2,4-dibromothiazole (B130268) with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 5-position, allowing for the introduction of a substituent at that site. rsc.org

The reactivity of different halogen atoms on the thiazole ring can be selectively exploited. For instance, in 2,4,5-tribromothiazole, the bromine at the 5-position is the most reactive towards n-butyllithium. rsc.org By controlling the stoichiometry of the organolithium reagent and the reaction conditions, selective functionalization can be achieved.

Methodologies for Constructing the Acetamide Moiety

The final key structural feature of the target compound is the acetamide group at the 4-position of the thiazole ring. This is typically constructed by forming an amide bond between a 4-substituted thiazole precursor and an appropriate amine or by modifying a pre-existing functional group.

One common approach involves the synthesis of a 2-(thiazol-4-yl)acetic acid derivative, followed by amide bond formation. The acetic acid side chain can be introduced through various synthetic routes. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents like HATU or by converting the carboxylic acid to a more reactive species such as an acyl chloride or an acyl fluoride. rsc.org

Alternatively, a 4-halomethylthiazole can undergo nucleophilic substitution with a cyanide source to introduce a cyanomethyl group. Hydrolysis of the nitrile then yields the corresponding acetic acid, which can be converted to the acetamide. Another route involves the reaction of a 2-aminothiazole derivative with chloroacetyl chloride to directly install the chloroacetamide group, which can then be further functionalized. researchgate.netiaea.org

Recent developments in amide bond formation have focused on greener and more efficient methods. nih.gov This includes one-pot procedures that utilize in situ generated thioesters to facilitate the amide coupling, avoiding the need for traditional coupling reagents. nih.gov

Amidation Reactions from Amino-Thiazoles

A common and direct approach to synthesizing 2-(thiazol-4-yl)acetamide structures involves the acylation of a pre-formed amino-thiazole. This method is versatile, allowing for the introduction of various substituents on the acetamide nitrogen.

The reaction typically involves treating a 2-aminothiazole derivative with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. nih.gov For instance, 2-aminothiazole can be acylated with different acyl halides in dry pyridine (B92270) to yield the corresponding N-(thiazol-2-yl)amides in high yields. nih.gov Similarly, the synthesis of N-(4-arylthiazol-2-yl)-acetamides has been achieved through the reaction of 2-amino-4-arylthiazoles with acetic anhydride. nih.gov

A specific example is the synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide, which highlights the application of this methodology to benzothiazole (B30560) analogs. researchgate.net Another relevant synthesis involves reacting 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide with substituted piperazine (B1678402) derivatives to create a library of compounds for anticancer evaluation. researchgate.net

Furthermore, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was accomplished by reacting 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid. nih.gov This was followed by a Suzuki coupling reaction, demonstrating a multi-step sequence to access more complex analogs. nih.gov

The choice of solvent and base is crucial for the success of these amidation reactions. Common solvents include tetrahydrofuran (B95107) (THF) and acetonitrile, while bases like N-methylmorpholine and pyridine are often employed to neutralize the acid generated during the reaction. nih.gov In some cases, thermal condensation of carboxylic acids and amines can be used, although this often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) salts. mdpi.com

Table 1: Examples of Amidation Reactions for the Synthesis of Thiazole Acetamides

| Starting Aminothiazole | Acylating Agent | Product | Reference |

| 2-Amino-4-phenylthiazole | Various Aromatic Aldehydes | 2-Arylideneamino-4-phenylthiazoles | nih.gov |

| 2-Aminothiazole | Various Acyl Halides | N-(Thiazol-2-yl)amides | nih.gov |

| 2-Amino-4-arylthiazoles | Acetic Anhydride | N-(4-Arylthiazol-2-yl)-acetamides | nih.gov |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic Acid | N-(5-Bromothiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |

Carbon-Nitrogen Bond Formation in Acetamide Side Chains

An alternative and equally important strategy for the synthesis of 2-(thiazol-4-yl)acetamide derivatives involves the formation of the carbon-nitrogen bond of the acetamide side chain as a key step. This approach is particularly useful for creating N-substituted acetamides where the amine component is readily available.

A general method involves the reaction of a 2-(2-bromothiazol-4-yl)acetyl halide or a related activated carboxylic acid derivative with a primary or secondary amine. This nucleophilic substitution reaction directly establishes the amide linkage. For example, a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives were synthesized as potential BACE-1 inhibitors. nih.gov

Another illustration is the synthesis of pyridazinone-thiazole hybrids with amide linkages, where 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide was prepared. nih.gov This highlights the versatility of this approach in creating complex molecular architectures.

The reaction conditions for C-N bond formation can be tailored based on the reactivity of the starting materials. For instance, the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides was achieved by reacting 2-cyano-3-mercapto-3-phenylaminoacrylamides with ethyl 2-bromo-3-arylpropionates in the presence of pyridine in ethanol. fabad.org.tr

The development of catalytic methods for direct amidation from carboxylic acids and esters has also provided more efficient and environmentally friendly alternatives to traditional methods that require stoichiometric activating agents. mdpi.com These catalytic reactions often involve the in-situ activation of the carboxylic acid, facilitating the subsequent reaction with the amine. mdpi.com

Advanced Synthetic Strategies for Complex Bromothiazole-Acetamide Architectures

To access more complex and diverse bromothiazole-acetamide derivatives, advanced synthetic strategies are often employed. These methods, particularly transition metal-catalyzed cross-coupling reactions, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to bromothiazole chemistry has significantly expanded the accessible chemical space. mdpi-res.commdpi.comrhhz.net These reactions offer a powerful means to introduce a wide range of substituents onto the thiazole core.

The bromine atom at the 2-position of the thiazole ring serves as a versatile handle for various carbon-carbon bond-forming reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It has been successfully applied to the synthesis of 2-substituted 4-bromothiazoles from 2,4-dibromothiazole, where alkyl and aryl zinc halides were used as nucleophiles. nih.govresearchgate.net The Negishi coupling is known for its high functional group tolerance and has been used in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is a versatile method with few limitations on the coupling partners. organic-chemistry.orglibretexts.org For the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, a Stille cross-coupling was employed, though it was noted to be less smooth than the corresponding Negishi coupling. nih.gov The reaction can also be performed in a regioselective manner, as demonstrated in the double Stille coupling of bicyclic stannolanes. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org A ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, yielding potent COX-2 inhibitors. nih.gov The reaction often proceeds under mild conditions and is tolerant of a wide range of functional groups. The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involved a Suzuki reaction as a key step to introduce the 4-fluorophenyl group. nih.gov Miyaura borylation followed by a Suzuki coupling sequence has also been applied to 4-bromo-2,4'-bithiazoles. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgyoutube.comorganic-chemistry.org The Sonogashira protocol has been used for the alkynyl-debromination of 2-substituted 4-bromothiazoles. nih.gov Zeolite H-beta has been shown to mediate the preparation of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole, a key intermediate for Sonogashira coupling to yield 4-alkynyl substituted thiazole derivatives. researchgate.net Copper-free Sonogashira reactions have also been developed, offering milder and more versatile conditions. nih.gov

Table 2: Overview of C-C Cross-Coupling Reactions on Bromothiazoles

| Coupling Reaction | Organometallic Reagent | Catalyst System | Key Features | Reference(s) |

| Negishi | Organozinc | Pd(0) or Ni | High functional group tolerance, good yields. | wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net |

| Stille | Organotin | Pd(0) | Versatile, but toxicity of tin reagents is a drawback. | nih.govorganic-chemistry.orgwikipedia.org |

| Suzuki | Organoboron | Pd(0) | Mild conditions, high tolerance of functional groups. | nih.govlibretexts.orgnih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) and Cu(I) | Forms C(sp)-C(sp2) bonds, useful for introducing alkynyl groups. | nih.govwikipedia.orgresearchgate.net |

Carbon-Heteroatom Coupling (e.g., N-Arylation of 2-Bromothiazole)

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen bonds, is crucial for synthesizing a wide array of biologically active molecules. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org

This methodology has been successfully applied to the N-arylation of 2-aminothiazole derivatives. A general and efficient method for the Pd-catalyzed coupling of 2-aminothiazoles with aryl bromides and triflates has been developed. nih.govnih.gov This reaction exhibits a broad substrate scope and proceeds with reasonable catalyst loadings, making it a valuable tool for medicinal chemistry programs focused on this scaffold. nih.gov The use of specific ligands and the addition of acetic acid as an additive were found to be beneficial for catalyst activation and efficiency. nih.gov

Functionalization of Peripheral Groups on the Acetamide Chain

Beyond modifications to the thiazole core, functionalization of the acetamide side chain offers another avenue for structural diversification and optimization of biological activity.

This can be achieved by starting with a pre-functionalized acetamide precursor or by modifying the acetamide group after its installation on the thiazole ring. For example, a series of 2-(substituted-sulfanyl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized by reacting 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide with various mercapto-(benz)azole derivatives in the presence of potassium carbonate in acetone. tandfonline.com This approach allows for the introduction of a wide range of sulfur-containing substituents at the alpha-position of the acetamide group.

In another study, new 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were obtained from 2-cyano-3-mercapto-3-phenylaminoacrylamides, demonstrating a more complex transformation involving the acetamide moiety. fabad.org.tr The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles also showcased the introduction of various alkyl and aryl substituents that could be considered peripheral groups. nih.gov

These strategies for functionalizing the acetamide side chain, in combination with modifications of the thiazole ring itself, provide a powerful toolkit for generating a diverse library of 2-(2-bromothiazol-4-yl)acetamide analogs for biological evaluation.

Alpha-Carbon Functionalization (e.g., Alkylation, C-H Functionalization)

The methylene (B1212753) group situated between the thiazole ring and the amide carbonyl is known as the alpha-carbon. The protons attached to this carbon are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the thiazole ring. This acidity allows for deprotonation to form a nucleophilic enolate, which can then be functionalized.

Alkylation:

Alpha-alkylation is a fundamental carbon-carbon bond-forming reaction. libretexts.org The process typically involves two steps: the deprotonation of the alpha-carbon with a strong, non-nucleophilic base to form an enolate, followed by the reaction of the enolate with an alkyl halide in an SN2 reaction. libretexts.orgyoutube.com

A common strong base used for this purpose is lithium diisopropylamide (LDA), which is known to completely convert a carbonyl compound to its enolate. youtube.comyoutube.com The choice of base is critical; weaker bases like hydroxide (B78521) or alkoxides can lead to incomplete deprotonation and potential side reactions. libretexts.org The reaction is best suited for primary alkyl halides to avoid competing elimination reactions. libretexts.org

While specific examples of alpha-alkylation on 2-(2-bromothiazol-4-yl)acetamide are not extensively documented in the reviewed literature, the general mechanism is well-established. youtube.comyoutube.com The process would proceed as outlined below:

Step 1: Enolate Formation: Treatment of 2-(2-bromothiazol-4-yl)acetamide with a strong base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) would deprotonate the alpha-carbon. youtube.com

Step 2: Nucleophilic Attack: The resulting enolate would then act as a nucleophile, attacking an added alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new carbon-carbon bond at the alpha-position. youtube.com

Table 1: General Conditions for Alpha-Alkylation of Acetamides

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Strong Base (e.g., LDA), Anhydrous Solvent (e.g., THF), Low Temperature (e.g., -78 °C) | Deprotonation of the alpha-carbon to form an enolate. | youtube.comyoutube.com |

| 2 | Alkyl Halide (R-X, e.g., CH₃I, CH₃CH₂Br) | SN2 reaction with the enolate to form a C-C bond. | libretexts.orgyoutube.com |

C-H Functionalization:

Direct C-H functionalization of sp³-hybridized carbons, such as the methylene group in 2-(2-bromothiazol-4-yl)acetamide, is a modern and efficient strategy in organic synthesis. These reactions avoid the need for pre-functionalization (like halogenation) and can be catalyzed by transition metals. Palladium-catalyzed C-H activation has been used for the functionalization of various heterocyclic compounds. For instance, palladium catalysts have been employed for the decarbonylative C-H difluoromethylation of azoles, targeting the C-H bond adjacent to the heteroaromatic ring. acs.org While direct application to the methylene group of the target compound is not specified, it represents a potential avenue for derivatization.

Derivatization of the Acetamide Nitrogen and Carbonyl

The acetamide group itself offers multiple opportunities for chemical modification, both at the nitrogen atom and the carbonyl carbon.

N-Alkylation:

The N-alkylation of amides is a method to produce N-substituted amides, which are prevalent in many biologically active molecules. rsc.org This transformation can be challenging as amides are generally less nucleophilic than amines. Direct alkylation of the amide nitrogen often requires strong bases to first deprotonate the N-H bond, forming an amide anion which is then alkylated. However, attempts to alkylate secondary amides using strong bases have been reported as unsuccessful in some cases, leading to the exploration of alternative methods. derpharmachemica.com

Microwave-assisted synthesis has been shown to be an effective non-conventional protocol for the N-alkylation of some azole-containing secondary amides. derpharmachemica.com Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols are used as alkylating agents, catalyzed by transition metal complexes. This method is atom-economical, with water being the only byproduct. rsc.org

Carbonyl Derivatization (Thionation):

The carbonyl oxygen of the acetamide can be replaced with a sulfur atom in a reaction known as thionation, yielding a thioamide. Lawesson's reagent is a widely used and efficient reagent for this transformation. organic-chemistry.orgnih.govalfa-chemistry.comnumberanalytics.com The reaction is typically performed by heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene. numberanalytics.com

The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the formation of a strong and stable phosphorus-oxygen double bond, which leads to the final thioamide product. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.org

Table 2: Representative Thionation of Amides using Lawesson's Reagent

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| General Amide (R-CONH₂) | Lawesson's Reagent | Toluene or Xylene, Heat | General Thioamide (R-CSNH₂) | organic-chemistry.orgnumberanalytics.com |

These functionalization strategies highlight the versatility of 2-(2-bromothiazol-4-yl)acetamide as a scaffold for creating a diverse library of new chemical entities. The reactivity of the alpha-carbon allows for the introduction of various alkyl groups, while the acetamide moiety can be transformed into N-substituted amides or thioamides, further expanding the structural possibilities.

Advanced Spectroscopic Characterization and Structural Analysis of Thiazole Acetamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 2-(2-Bromothiazol-4-yl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Comprehensive ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In 2-(2-Bromothiazol-4-yl)acetamide, the following proton signals are anticipated:

Thiazole (B1198619) Ring Proton (H5): A singlet corresponding to the single proton on the thiazole ring. Its chemical shift would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the bromine atom at the 2-position.

Methylene (B1212753) Protons (-CH₂-): A singlet for the two protons of the methylene group connecting the thiazole ring to the acetamide (B32628) moiety.

Amide Protons (-NH₂): One or two broad signals for the amide protons. The number and broadness of these signals can be affected by the solvent, temperature, and the rate of exchange with trace amounts of water.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-Bromothiazol-4-yl)acetamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole-H5 | 7.0 - 7.5 | Singlet |

| Methylene (-CH₂-) | 3.5 - 4.0 | Singlet |

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For 2-(2-Bromothiazol-4-yl)acetamide, five distinct carbon signals are expected:

Carbonyl Carbon (C=O): This signal appears furthest downfield, typically in the range of 165-175 ppm, characteristic of an amide carbonyl group.

Thiazole Ring Carbons (C2, C4, C5): Three signals corresponding to the carbons of the thiazole ring. The carbon atom bonded to the bromine (C2) will be significantly influenced by the halogen's electron-withdrawing effect. The chemical shifts of C4 and C5 will also be distinct based on their position within the heterocyclic ring.

Methylene Carbon (-CH₂-): A signal for the methylene carbon, appearing in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Bromothiazol-4-yl)acetamide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Thiazole-C2 (C-Br) | 140 - 145 |

| Thiazole-C4 | 148 - 152 |

| Thiazole-C5 | 110 - 115 |

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key characteristic absorption bands for 2-(2-Bromothiazol-4-yl)acetamide would include:

N-H Stretching: Typically observed as one or two sharp peaks in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the amide N-H bonds.

C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in an amide.

N-H Bending (Amide II band): A significant band in the 1550-1640 cm⁻¹ region.

C-N Stretching: Found in the 1200-1400 cm⁻¹ range.

C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 2-(2-Bromothiazol-4-yl)acetamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic/Methylene) | 2900 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1550 - 1640 | Medium-Strong |

| C=N/C=C Stretch (Thiazole) | 1400 - 1600 | Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 2-(2-Bromothiazol-4-yl)acetamide, the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity corresponding to the intact molecule containing the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is approximately 220.94 Da.

Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the acetamide side chain or cleavage of the thiazole ring.

Table 4: Predicted Mass Spectrometry Fragments for 2-(2-Bromothiazol-4-yl)acetamide

| m/z (approximate) | Possible Fragment Identity |

|---|---|

| 221 / 223 | [M]⁺, Molecular ion |

| 178 / 180 | [M - CH₃CO]⁺ |

| 163 / 165 | [M - NH₂CO]⁺ |

X-ray Diffraction Crystallography for Definitive Solid-State Structure Elucidation

X-ray diffraction on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no public crystal structure of 2-(2-Bromothiazol-4-yl)acetamide is currently available, such a study would precisely determine the planarity of the thiazole ring and the conformation of the acetamide side chain relative to the ring. It would also reveal details about hydrogen bonding networks formed by the amide group in the crystal lattice.

Computational Chemistry and in Silico Modeling for 2 2 Bromothiazol 4 Yl Acetamide Derivatives

Unveiling Electronic Structure and Reactivity through Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic electronic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone. For derivatives of 2-(2-Bromothiazol-4-yl)acetamide, these computational approaches have been instrumental in characterizing their structure and predicting their reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govrsc.org By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and predict various chemical properties. nih.gov In the context of 2-(2-Bromothiazol-4-yl)acetamide derivatives, DFT calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, are used to optimize molecular geometries and calculate electronic properties. malayajournal.orgresearchgate.net These calculations are crucial for understanding the distribution of electron density and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. malayajournal.org

Studies on related acetamide (B32628) derivatives have demonstrated the utility of DFT in elucidating intermolecular interaction energies and the nature of bonding with biological targets. semanticscholar.org For instance, DFT can be used to calculate adsorption energies and charge distributions, which are key to understanding drug-receptor interactions. nih.gov The insights gained from DFT calculations provide a theoretical foundation for designing novel derivatives with enhanced biological activity. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical stability and reactivity of a molecule. malayajournal.org

For derivatives of 2-(2-Bromothiazol-4-yl)acetamide, FMO analysis helps to predict their reactivity and potential for interacting with biological macromolecules. A smaller HOMO-LUMO gap suggests a more reactive molecule that is more likely to engage in chemical reactions. malayajournal.org In one study on a related imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic interactions, respectively. malayajournal.org This information is invaluable for understanding reaction mechanisms and designing molecules with specific reactivity profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us This is achieved by developing models that relate molecular descriptors (numerical representations of molecular properties) to the observed biological response. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. biolscigroup.us

For derivatives of 2-(2-Bromothiazol-4-yl)acetamide, QSAR studies have been employed to identify the key structural features that govern their biological effects. nih.govexcli.de By analyzing a dataset of compounds with known activities, researchers can develop statistically significant QSAR models. nih.gov These models often use a variety of descriptors, including electronic, steric, and hydrophobic parameters, to capture the essential structure-activity relationships. nih.gov

For example, a QSAR study on xanthone (B1684191) derivatives identified a model based on the charges of specific carbon atoms (qC1, qC4, and qC9) that could predict their anti-tuberculosis activity. nih.gov Similarly, for a series of 2-thioalkyl aryl benzimidazole (B57391) derivatives, a QSAR model was developed using the dipole moment, the energy of the HOMO, and the smallest negative charge as descriptors. biolscigroup.us The predictive power of these models allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and further testing. zsmu.edu.ua

| Compound Series | Biological Activity | Key Descriptors | Reference |

|---|---|---|---|

| Xanthone Derivatives | Anti-tuberculosis | qC1, qC4, qC9 | nih.gov |

| 2-Thioalkyl Aryl Benzimidazole Derivatives | Anthelmintic | Dipole moment, EHOMO, Smallest negative charge | biolscigroup.us |

| 2-Aminothiazole (B372263) Sulfonamide Derivatives | Antioxidant | Topological and quantum chemical descriptors | excli.de |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to estimate their binding affinity. nih.gov

In the context of 2-(2-Bromothiazol-4-yl)acetamide derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. nih.gov For instance, docking simulations have been performed to study the binding of these derivatives to the active sites of enzymes implicated in microbial infections and cancer. nih.govnih.gov The results of these simulations provide a detailed, three-dimensional view of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov

A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed that the most active compounds exhibited good docking scores within the binding pockets of selected protein targets. nih.gov Similarly, docking studies on other thiazole (B1198619) derivatives have helped to identify potent inhibitors of enzymes like tubulin and HsaA monooxygenase. nih.govnih.gov The binding energy values obtained from docking simulations can be used to rank compounds and prioritize them for further experimental evaluation. nih.gov

| Compound/Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d1, d2, d3, d6, d7) | 1JIJ, 4WMZ, 3ERT | Good docking scores | nih.gov |

| Substituted Benzimidazole Derivatives (7 and 8) | Mtb KasA (6P9K) | -7.36 and -7.17 | nih.gov |

| Thiadiazole Derivatives (AK05 and AK13) | HsaA monooxygenase | -9.4 and -9.0 | nih.gov |

Computational Prediction of Molecular Descriptors Relevant to Design

The process of drug design and development heavily relies on the ability to predict the properties of molecules before they are synthesized. Computational methods play a crucial role in this process by enabling the calculation of a wide range of molecular descriptors that are relevant to a compound's pharmacokinetic and pharmacodynamic profiles. zsmu.edu.uamsu-journal.com

For derivatives of 2-(2-Bromothiazol-4-yl)acetamide, computational tools are used to predict properties such as lipophilicity (logP), aqueous solubility, and various ADME (Absorption, Distribution, Metabolism, and Elimination) parameters. nih.govmsu-journal.com These predictions help in assessing the "drug-likeness" of a compound and identifying potential liabilities early in the drug discovery pipeline. msu-journal.com For example, in silico screening of 5-isatinylidene-substituted derivatives of thiazolidine (B150603) was used to evaluate their physicochemical and pharmacokinetic properties, predicting their oral bioavailability and synthetic accessibility. msu-journal.com

Furthermore, quantum chemical methods can be used to calculate descriptors that provide insights into a molecule's electronic properties, which can be correlated with its biological activity. researchgate.net The ability to computationally predict these molecular descriptors allows for the rational design of new derivatives with improved properties, ultimately accelerating the discovery of novel therapeutic agents. zsmu.edu.ua

Emerging Research Directions and Future Prospects for Bromothiazole Acetamide Compounds

Development of Innovative Synthetic Methodologies

The construction of the 2-(2-Bromothiazol-4-yl)acetamide framework relies on established and innovative heterocyclic chemistry techniques. The foundational Hantzsch thiazole (B1198619) synthesis remains a cornerstone, typically involving the condensation of an α-haloketone with a thioamide to form the thiazole ring. mdpi.comasianpubs.orgorganic-chemistry.orgwikipedia.org For the specific substitution pattern of the target compound, a key precursor is 4-Amino-2-bromothiazole.

A documented synthetic route to the isomeric N-(2-Bromothiazol-4-yl)acetamide involves the acetylation of 4-Amino-2-bromothiazole hydrobromide. prepchem.com In this procedure, the amine is suspended in acetic anhydride (B1165640) and treated with pyridine (B92270) at low temperatures. After stirring, the mixture is processed to yield the final acetamide (B32628) product. prepchem.com This straightforward acylation is a common strategy, also employed in the synthesis of other isomers like N-(5-bromothiazol-2-yl)acetamide from 5-Bromothiazol-2-amine and acetic anhydride.

Modern synthetic developments focus on improving efficiency, yield, and sustainability. This includes the use of one-pot, multi-component reactions and green catalysts, such as silica-supported tungstosilisic acid, to construct functionalized thiazole derivatives under milder conditions like ultrasonic irradiation. mdpi.com These innovative approaches streamline the synthesis of complex thiazole-based molecules.

| Strategy | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides | Core Thiazole Ring | mdpi.comwikipedia.org |

| Amine Acylation | Aminothiazole, Acetic Anhydride, Pyridine | N-(Bromothiazol-4-yl)acetamide | prepchem.com |

| One-Pot Multi-Component Reaction | Bromoacetyl derivative, Thiourea (B124793), Aldehydes, Green Catalyst | Substituted Hantzsch Thiazoles | mdpi.com |

| Coupling Reaction | Aminothiazole, Carboxylic Acid, Coupling Agent (e.g., TBTU) | N-Thiazolyl Acetamides | researchgate.net |

Rational Design of Highly Selective Molecular Probes

The rational design of molecular probes is a burgeoning field that aims to create tools for visualizing and quantifying biological processes. The bromothiazole-acetamide scaffold is a promising candidate for such design due to its structural features. The core principle involves identifying a unique binding pocket in a biological target and synthesizing a ligand that fits precisely, often guided by crystal structures and computational modeling. nih.govrug.nl

The thiazole ring itself serves as a versatile scaffold in probe design. For instance, arylidene-hydrazinyl-1,3-thiazole derivatives have been rationally designed as dual DNA binders and inhibitors of human dihydrofolate reductase (hDHFR). nih.gov For 2-(2-Bromothiazol-4-yl)acetamide, the bromine atom at the C2 position is a particularly valuable feature. It can serve as a synthetic handle for further functionalization, allowing for the attachment of reporter groups such as fluorophores or biotin. This modification can be achieved through reactions like metal-halogen exchange, which converts the 2-bromothiazole (B21250) into a highly reactive 2-lithiothiazole intermediate, ready for coupling with other molecules. wikipedia.org This adaptability is crucial for transforming a simple inhibitor into a highly selective molecular probe for target engagement studies and biological imaging.

Advanced Approaches for Biological Target Identification and Validation

A critical step in drug discovery is the identification and validation of the specific macromolecule that a compound interacts with to elicit a biological response. For thiazole-based compounds, a range of biological targets has been identified using various advanced methodologies.

A prominent target class for thiazole derivatives is the family of 2-oxoglutarate (2OG)-dependent oxygenases, which includes the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHD1-3) and Factor Inhibiting HIF (FIH). nih.govfrontiersin.org Structure-guided optimization of N-hydroxythiazole compounds has led to inhibitors with substantial selectivity for FIH over the PHD enzymes. nih.gov These discoveries often rely on enzyme inhibition assays and biophysical methods to confirm direct binding.

Other validated targets for different thiazole-containing scaffolds include:

Histone Deacetylase 6 (HDAC6): Thiazolyl-hydroxamate derivatives have been identified as potent and selective HDAC6 inhibitors through structure-activity relationship (SAR) studies and enzyme assays. nih.gov

Acetylcholinesterase (AChE): Thiazole-based derivatives have been synthesized and evaluated as potential AChE inhibitors for applications in neurodegenerative diseases. nih.gov

Dihydrodipicolinate Synthase (DHDPS): Thiazolidinedione analogs, structurally related to thiazoles, were identified through screening as inhibitors of this key bacterial enzyme. nih.gov

Cruzain: Thiazole derivatives have been tested for inhibitory activity against this cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

| Thiazole Derivative Type | Biological Target | Identification/Validation Method | Reference |

|---|---|---|---|

| N-Hydroxythiazoles | Factor Inhibiting HIF (FIH), PHD1-3 | Enzyme Inhibition Assays, Crystallography | nih.gov |

| Thiazolyl-hydroxamates | Histone Deacetylase 6 (HDAC6) | SAR Studies, Enzyme Assays | nih.gov |

| General Thiazole Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition Assays, Docking | nih.gov |

| Thiazolidinediones | Dihydrodipicolinate Synthase (DHDPS) | Screening, SAR Studies | nih.gov |

| Thiazole-acetamide Derivatives | Bacterial targets (e.g., in E. coli) | Antimicrobial Assays (Disc Diffusion) | nih.gov |

Deepening Mechanistic Understanding of In Vitro Bioactivity

Understanding how a compound functions at a molecular level is essential for its optimization. For bromothiazole-acetamide compounds and their analogs, research is moving beyond simple activity readouts to a deeper mechanistic exploration using biochemical, biophysical, and computational techniques.

A key mechanism elucidated for thiazole-based inhibitors of FIH and PHD enzymes is competitive inhibition with the 2-oxoglutarate co-substrate. nih.govnih.gov Crystallographic studies have provided atomic-level detail, revealing that these inhibitors bind to the active site and compete with both the co-substrate and the protein substrate for binding. nih.gov Kinetic analyses, such as the use of Lineweaver-Burk plots, are instrumental in formally determining the mode of inhibition, as demonstrated for other enzyme-inhibiting scaffolds. nih.gov

For thiazole derivatives with anticancer activity, mechanistic studies have pointed to the induction of apoptosis. This has been investigated by measuring the activation of key effector enzymes like caspase 3, the reduction of the mitochondrial membrane potential (MMP), and the production of reactive oxygen species (ROS). sid.ir Furthermore, computational methods such as molecular docking and molecular dynamics simulations are increasingly used to predict binding modes, rationalize structure-activity relationships, and understand the stability of ligand-protein interactions at the active site. nih.gov

| Methodology | Mechanistic Insight Provided | Example Target Class | Reference |

|---|---|---|---|

| X-ray Crystallography | Precise binding mode in the active site | FIH/PHD Oxygenases | nih.gov |

| Enzyme Kinetics (e.g., Lineweaver-Burk) | Mode of inhibition (e.g., competitive, non-competitive) | Tyrosinase | nih.gov |

| Cell-Based Assays | Induction of apoptosis, Caspase activation, ROS production | Cancer Cell Lines | sid.ir |

| Molecular Docking/Dynamics | Predicted binding orientation and interaction stability | Dihydrofolate Reductase (DHFR) | nih.gov |

Q & A

(Basic) What are the standard synthetic routes for preparing 2-(2-Bromothiazol-4-yl)acetamide, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, starting with bromination of a thiazole precursor followed by coupling with an acetamide group. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous conditions to introduce the bromine atom at the 2-position of the thiazole ring.

- Acetamide coupling : React the brominated thiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety.

Critical conditions include maintaining anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–25°C), and inert atmospheres to prevent side reactions. Reaction progress should be monitored via TLC .

(Basic) Which analytical techniques are essential to confirm the structural integrity and purity of 2-(2-Bromothiazol-4-yl)acetamide?

- NMR Spectroscopy : H and C NMR confirm the presence of the bromothiazole ring (δ ~7.5 ppm for aromatic protons) and acetamide group (δ ~2.1 ppm for methyl protons).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]) at m/z 249.

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the acetamide group.

Purity is assessed via HPLC (>95% purity threshold) .

(Advanced) How can researchers optimize the synthetic yield of 2-(2-Bromothiazol-4-yl)acetamide using Design of Experiments (DoE) methodologies?

- Parameter screening : Systematically vary temperature (0–40°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 ratio of thiazole to chloroacetyl chloride).

- Response surface methodology (RSM) : Identify optimal conditions using a central composite design. For example, higher yields (75–85%) are achieved in DMF at 20°C with a 1:1.1 ratio.

- Statistical validation : Use ANOVA to confirm significance of factors and interactions .

(Advanced) What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) for this compound?

- X-ray crystallography : Resolve ambiguities by determining the crystal structure. SHELXL refinement (R factor < 0.05) provides bond lengths and angles to validate the structure .

- DFT calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational or solvation effects .

(Advanced) How does the bromothiazole moiety influence the compound’s reactivity in cross-coupling reactions, and how can this be experimentally assessed?

- Mechanistic role : The bromine atom at the 2-position facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

- Experimental validation : React with phenylboronic acid under Pd(PPh) catalysis. Monitor coupling efficiency via H NMR (disappearance of the Br-substituted proton) and LC-MS for product identification .

(Basic) What safety protocols should be followed when handling 2-(2-Bromothiazol-4-yl)acetamide in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- First aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult safety data sheets (SDS) for specific antidotes .

(Advanced) What computational approaches (e.g., molecular docking, DFT) are suitable for studying the bioactivity of 2-(2-Bromothiazol-4-yl)acetamide against kinase targets?

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR). Analyze binding energy (ΔG < -8 kcal/mol) and hydrogen-bonding patterns.

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity. Validate with experimental IC values from kinase inhibition assays .

(Advanced) How can the stability of 2-(2-Bromothiazol-4-yl)acetamide under varying pH and temperature conditions be systematically evaluated?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC (reversed-phase C18 column).

- Kinetic analysis : Determine half-life (t) using Arrhenius plots. Stability is typically highest at pH 7 (t > 30 days) .

(Basic) What are the key steps in the purification process of 2-(2-Bromothiazol-4-yl)acetamide, and which solvents are preferred?

- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) to isolate the product.

- Final wash : Use cold diethyl ether to remove residual impurities .

(Advanced) How can SHELXL refinement parameters be adjusted to improve the accuracy of the crystal structure determination for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.